molecular formula C14H10ClNO B8687863 2-(3-Chlorophenoxy)-4-methylbenzonitrile

2-(3-Chlorophenoxy)-4-methylbenzonitrile

Cat. No.: B8687863
M. Wt: 243.69 g/mol
InChI Key: TUCUWGOLFDCFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenoxy)-4-methylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chlorophenoxy group and a methyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-4-methylbenzonitrile typically involves the reaction of 3-chlorophenol with 4-methylbenzonitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group in 3-chlorophenol with the benzonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: A related compound with herbicidal properties.

    4-Chloro-2-methylphenoxyacetic acid: Another similar compound used in agrochemicals.

Uniqueness

2-(3-Chlorophenoxy)-4-methylbenzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenoxy group and a nitrile group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-(3-chlorophenoxy)-4-methylbenzonitrile

InChI

InChI=1S/C14H10ClNO/c1-10-5-6-11(9-16)14(7-10)17-13-4-2-3-12(15)8-13/h2-8H,1H3

InChI Key

TUCUWGOLFDCFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-methylbenzonitrile (356mg, 3.96 mmol) and 3-chlorophenol (439 μL, 4.16 mmol) in 10 mL of DMSO was added Cs2CO3 (2.58 g, 7.92 mmol). The solution was heated at 80° C. for 4 h. The solution was diluted with EtOAc and was washed with Sat. NaHCO3 solution, water, and brine. The organics were dried (MgSO4), filtered, and concentrated in vacuo to give the title compound without further purification.
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
439 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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